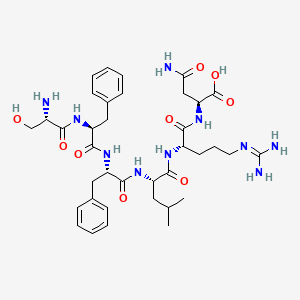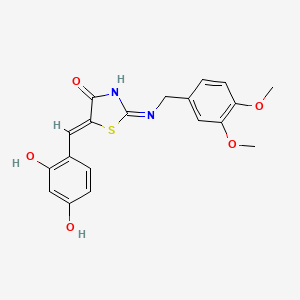
Tyrosinase-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinase-IN-18 is a compound known for its inhibitory effects on the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of significant interest in various fields, including cosmetics, medicine, and agriculture, due to their potential to control pigmentation and browning processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-18 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations. For example, the synthesis might involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. The reaction conditions are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosinase-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as pH, temperature, and solvent choice, are optimized to facilitate these transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
Applications De Recherche Scientifique
Tyrosinase-IN-18 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers utilize it to investigate the role of tyrosinase in melanin production and its regulation.
Medicine: this compound is explored for its potential in treating hyperpigmentation disorders and as a therapeutic agent in conditions like melanoma.
Industry: In the cosmetics industry, it is used in formulations for skin-lightening products. In agriculture, it helps in controlling the browning of fruits and vegetables.
Mécanisme D'action
Tyrosinase-IN-18 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin synthesis. This inhibition reduces melanin production, leading to its applications in skin-lightening and anti-browning products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics for skin lightening.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin care products.
Hydroquinone: A potent skin-lightening agent that inhibits melanin production.
Uniqueness of Tyrosinase-IN-18
This compound is unique due to its specific binding affinity and inhibitory potency against tyrosinase. Unlike some other inhibitors, it may offer a better safety profile and fewer side effects, making it a promising candidate for various applications.
Propriétés
Formule moléculaire |
C19H18N2O5S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-[(3,4-dimethoxyphenyl)methylimino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O5S/c1-25-15-6-3-11(7-16(15)26-2)10-20-19-21-18(24)17(27-19)8-12-4-5-13(22)9-14(12)23/h3-9,22-23H,10H2,1-2H3,(H,20,21,24)/b17-8- |
Clé InChI |
JIKPCOFWMYPOTQ-IUXPMGMMSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CN=C2NC(=O)/C(=C/C3=C(C=C(C=C3)O)O)/S2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CN=C2NC(=O)C(=CC3=C(C=C(C=C3)O)O)S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


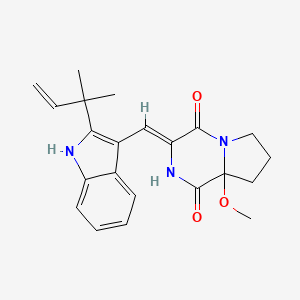
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
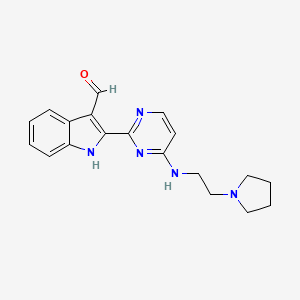
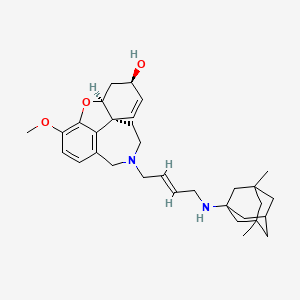
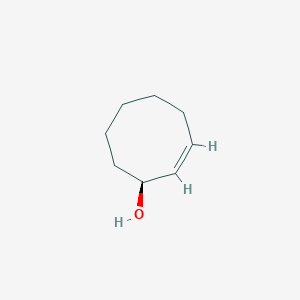
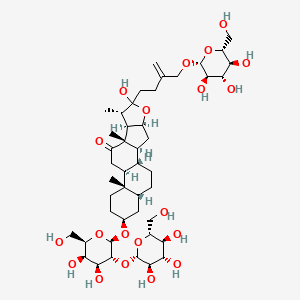
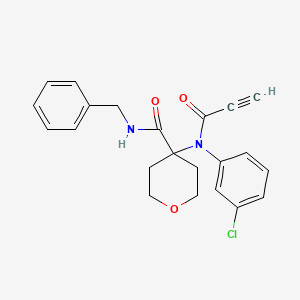
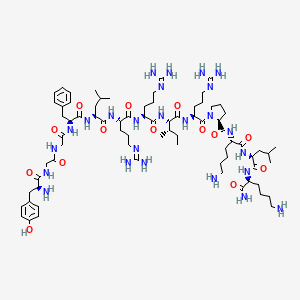
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)

